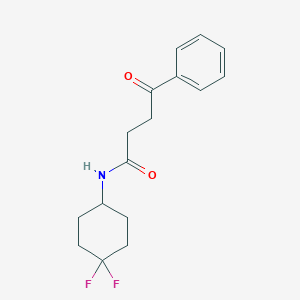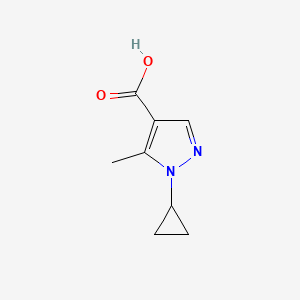
1H-indazole-5-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-5-carbonyl azide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The azide functional group attached to the carbonyl carbon at the 5-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative. The reaction conditions typically involve:
Step 1: Conversion of 1H-indazole-5-carboxylic acid to 1H-indazole-5-carbonyl chloride using thionyl chloride in an inert solvent like dichloromethane.
Step 2: Reaction of 1H-indazole-5-carbonyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1H-Indazole-5-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Decomposition Reactions: Under thermal or photochemical conditions, the azide group can decompose to release nitrogen gas, forming reactive nitrenes that can insert into C-H or N-H bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and mild heating.
Cycloaddition: Copper(I) catalysts, polar solvents like water or DMF.
Decomposition: Heat or ultraviolet light.
Major Products:
Amines: From nucleophilic substitution.
Triazoles: From cycloaddition reactions.
Nitrenes: From azide decomposition.
Applications De Recherche Scientifique
1H-Indazole-5-carbonyl azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and indazole derivatives.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies due to its ability to undergo click chemistry reactions.
Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where the azide group can be used for cross-linking and functionalization.
Mécanisme D'action
1H-Indazole-5-carbonyl azide can be compared with other indazole derivatives and azide-containing compounds:
1H-Indazole-5-carboxylic Acid: Lacks the azide group, making it less reactive in certain cycloaddition and decomposition reactions.
1H-Indazole-5-carbonyl Chloride: Precursor to the azide derivative, more reactive towards nucleophiles.
Benzyl Azide: Similar azide functionality but lacks the indazole ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the combination of the indazole ring and the azide group, providing a versatile platform for various chemical transformations and applications in multiple fields.
Comparaison Avec Des Composés Similaires
- 1H-Indazole-5-carboxylic Acid
- 1H-Indazole-5-carbonyl Chloride
- Benzyl Azide
Propriétés
IUPAC Name |
1H-indazole-5-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGJDJVIDZHANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507085.png)
![3-{6-[(2-METHOXYETHYL)AMINO]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANOIC ACID](/img/structure/B2507086.png)

![1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2507088.png)



![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
